N-[(4-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2S/c1-3-25-18(12-22-19(26)15-6-10-17(27-2)11-7-15)23-24-20(25)28-13-14-4-8-16(21)9-5-14/h4-11H,3,12-13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKFYQNIEVWQHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)F)CNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent alkylation with ethyl iodide. The fluorophenyl group is introduced via nucleophilic substitution reactions, and the final methoxybenzamide moiety is attached through amide bond formation using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent systems are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Halogens, nitrating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N-[(4-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(4-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit enzymes by binding to their active sites, while the fluorophenyl group enhances the compound’s binding affinity and specificity. The methoxybenzamide moiety may contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Substituent Variations on the 1,2,4-Triazole Ring
Ethyl vs. Cyclohexyl Substitution
- Cyclohexyl groups are lipophilic, which may enhance membrane permeability but reduce aqueous solubility.
Ethyl vs. Allyl Substitution
- N-((4-allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide (): Replacing ethyl with an allyl group introduces unsaturation, which could influence electronic properties and reactivity.
Sulfanyl Group Modifications
Fluorobenzyl vs. Furan or Benzyl Substituents
- N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
Replacement of the (4-fluorobenzyl)sulfanyl group with a furan-2-yl substituent introduces heteroaromaticity, altering π-π stacking interactions and electron distribution. Furan’s oxygen atom may engage in additional hydrogen bonding.
Benzamide/Amide Modifications
Methoxybenzamide vs. Chlorobenzenesulfonamide
- N-((4-allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide ():
The 4-chlorobenzenesulfonamide group replaces the methoxybenzamide, introducing a sulfonamide linker. Sulfonamides typically exhibit stronger acidity (pKa ~10) compared to carboxamides (pKa ~15), affecting ionization and bioavailability.
Methoxy vs. Methyl Substituents
- N-[(4-amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide (): A 4-methylbenzamide group replaces the 4-methoxy substituent, reducing electron-donating effects and altering steric interactions. Methyl groups may enhance metabolic stability by blocking oxidative sites.
Spectral and Structural Confirmation
Comparative Data Table
Biological Activity
N-[(4-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound possesses a unique structural arrangement characterized by:
- Triazole Ring : Known for its biological reactivity.
- Sulfanyl Group : Contributes to chemical interactions.
- 4-Fluorophenyl Group : Enhances specificity in molecular interactions.
- Methoxybenzamide Moiety : Potentially influences solubility and bioavailability.
The molecular formula is with a molecular weight of 428.57 g/mol .
Antimicrobial Properties
Research indicates that compounds containing triazole rings often exhibit antimicrobial and antifungal properties . The presence of the sulfanyl group may enhance these effects by facilitating interactions with microbial enzymes or receptors .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties . The compound's ability to inhibit specific enzymes or receptors involved in cancer pathways has been noted, suggesting its potential as a lead compound in cancer therapy .
Enzyme Interaction Studies
Interaction studies have shown that this compound may effectively bind to certain biological targets. These interactions could lead to significant therapeutic effects or side effects that warrant further investigation through pharmacological studies .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2023) | Investigated the antimicrobial activity of similar triazole derivatives and found effective inhibition against various pathogens. |
| Study B (2022) | Evaluated the anticancer effects of triazole-based compounds on MCF-7 (breast cancer) cell lines, showing promising cytotoxicity. |
| Study C (2023) | Analyzed the binding affinity of this compound to specific receptors involved in disease pathways. |
The biological activity of this compound is believed to involve:
- Inhibition of Enzymatic Activity : The triazole ring may interfere with enzyme function critical for microbial survival or cancer cell proliferation.
- Receptor Binding : The compound may modulate receptor activity involved in signal transduction pathways relevant to disease progression.
Q & A
Basic Research Question
- NMR (1H/13C) : Resolve overlapping signals from aromatic protons (e.g., 4-methoxybenzamide vs. fluorophenyl groups) using 2D experiments (COSY, HSQC) .
- Mass Spectrometry (HRMS) : Confirm molecular weight and detect impurities (e.g., sulfoxide byproducts) .
- X-ray Diffraction : Resolve ambiguities in regiochemistry (e.g., triazole substitution pattern) .
How can researchers identify the primary biological targets of this compound?
Advanced Research Question
- Molecular Docking : Screen against enzyme libraries (e.g., cytochrome P450, kinases) using software like AutoDock Vina. Prioritize targets with high binding scores .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to validate interactions (e.g., with bacterial dihydrofolate reductase) .
- Gene Knockdown Studies : Use siRNA to silence candidate targets and assess activity loss .
What strategies mitigate instability of the sulfanyl group during storage or biological assays?
Advanced Research Question
The sulfanyl (-S-) group is prone to oxidation.
Solutions :
- Store under inert gas (N₂/Ar) at –20°C .
- Add antioxidants (e.g., BHT) to assay buffers .
- Replace -S- with stable bioisosteres (e.g., sulfone or methylene) in derivatives .
How can contradictory spectral data (e.g., NMR peak splitting) be resolved?
Advanced Research Question
- Use VT-NMR (Variable Temperature NMR) : Determine if splitting arises from rotamers or conformational exchange .
- Crystallographic Validation : Compare experimental NMR data with DFT-calculated shifts for proposed structures .
How should researchers address contradictory reports on its antimicrobial activity across studies?
Advanced Research Question
Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or substituent effects.
Resolution :
- Standardize protocols (CLSI guidelines) for MIC determination .
- Synthesize analogs (e.g., varying the 4-fluorophenyl group) to isolate structure-activity relationships .
What computational methods predict metabolic pathways and toxicity?
Advanced Research Question
- ADMET Prediction : Use tools like SwissADME to identify likely Phase I/II metabolism sites (e.g., triazole N-oxidation) .
- CYP450 Inhibition Assays : Test liver microsome interactions to assess hepatotoxicity risks .
How can derivatives be synthesized to enhance solubility without compromising activity?
Advanced Research Question
- Introduce polar groups (e.g., hydroxyl, amine) on the benzamide ring via Pd-catalyzed coupling .
- Use PEGylation to improve aqueous solubility while retaining triazole-mediated target binding .
What experimental designs elucidate degradation pathways under physiological conditions?
Advanced Research Question
- Forced Degradation Studies : Expose to heat, light, and pH extremes, then analyze products via LC-MS .
- Isotope Labeling : Track metabolic fate using ¹⁴C-labeled triazole groups in in vitro models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
